Comprehensive Technical Guide: Synthesis and Characterization of N-(1-Phenylethyl)ethane-1,2-diamine
Comprehensive Technical Guide: Synthesis and Characterization of N-(1-Phenylethyl)ethane-1,2-diamine
[1][2][3]
Part 1: Executive Summary & Strategic Importance
Compound Identity:
-
Common Names: N-(1-Phenylethyl)ethylenediamine; (2-Aminoethyl)(1-phenylethyl)amine[1][2][3]
-
CAS Number: 99516-99-1 (Racemic); 125761-24-2 ((R)-isomer)[1][2][3]
-
Molecular Formula: C
H N [3]
Scientific Significance:
N-(1-Phenylethyl)ethane-1,2-diamine is a pivotal chiral building block in organic synthesis and drug development.[1][2][3] Unlike its achiral counterpart (N-benzylethylenediamine), the inclusion of the
-
Chiral Ligands: Precursor for Salen-type and Schiff base ligands used in asymmetric catalysis (e.g., enantioselective hydrogenation, Michael additions).[2][3]
-
Chiral Auxiliaries: Used to resolve racemic carboxylic acids or as a directing group in stereoselective synthesis.[2][3]
-
Pharmaceutical Intermediates: A core motif in CNS-active agents and antimicrobial compounds.[1][2][3]
Part 2: Synthetic Strategies & Causality
To synthesize this diamine with high fidelity, researchers must choose between Reductive Amination (scalable, cost-effective) and Nucleophilic Substitution (stereochemically precise).[1][3]
Method A: Reductive Amination (The Scalable Route)
This method involves the condensation of acetophenone with ethylenediamine, followed by reduction.
-
Causality: The reaction proceeds via a Schiff base (imine) intermediate.[3][5]
-
Challenge: Acetophenone is a ketone and sterically more hindered than benzaldehyde, requiring forcing conditions or a catalyst (Lewis acid) to drive imine formation.[3] Furthermore, ethylenediamine has two primary amine groups, creating a risk of bis-alkylation (forming N,N'-bis(1-phenylethyl)ethane-1,2-diamine).[1][2]
-
Solution: Use a large excess of ethylenediamine (5–10 equivalents) to statistically favor mono-alkylation.[2][3]
Method B: Nucleophilic Substitution (The Precision Route)
This method reacts 1-phenylethylamine (available in enantiopure forms) with 2-chloroethylamine or 2-oxazolidinone.[1][2][3]
-
Causality: This is an S
2 reaction.[2][3] Using commercially available (R)-(+)- or (S)-(-)-1-phenylethylamine transfers the chirality directly to the product without need for downstream resolution.[1][2][3] -
Advantage: Guarantees enantiopurity if the starting material is pure.[2][3]
Part 3: Detailed Experimental Protocols
Protocol 1: Reductive Amination (Racemic Synthesis)
Reagents:
-
Acetophenone (1.0 eq)[3]
-
Ethylenediamine (10.0 eq) – Large excess is critical.[3]
-
Sodium Borohydride (NaBH
) (1.5 eq)[3] -
Molecular Sieves (4Å) or Ti(OiPr)
(Optional Lewis Acid catalyst)[3]
Workflow:
-
Imine Formation:
-
In a dry round-bottom flask, dissolve Acetophenone (12.0 g, 100 mmol) in anhydrous Methanol (100 mL).
-
Add Ethylenediamine (60.0 g, 1.0 mol) and 4Å Molecular Sieves (to sequester water and drive equilibrium).
-
Expert Insight: If reaction is sluggish, add Titanium(IV) isopropoxide (1.0 eq) to act as a Lewis acid and water scavenger.[3] Stir at reflux for 12–24 hours. Monitor by TLC (disappearance of ketone).[3]
-
-
Reduction:
-
Workup (Self-Validating Step):
-
Quench with 1N NaOH (aqueous) to decompose borate complexes.[3]
-
Extract with Dichloromethane (DCM) x 3.[3]
-
Crucial Separation: Wash the organic layer with water multiple times.[2][3] The huge excess of unreacted ethylenediamine is highly water-soluble and will partition into the aqueous phase, leaving the lipophilic product in the DCM.
-
Dry over Na
SO and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified by vacuum distillation (bp ~110-120°C at 0.5 mmHg) or flash chromatography (DCM:MeOH:NH
OH gradient).[3]
-
Protocol 2: Enantioselective Synthesis (Nucleophilic Substitution)
Reagents:
Workflow:
-
Suspend (R)-1-Phenylethylamine (12.1 g, 100 mmol), 2-Chloroethylamine HCl (12.8 g, 110 mmol), and K
CO (41.4 g, 300 mmol) in Acetonitrile (150 mL). -
Purify via distillation to obtain (R)-N-(1-phenylethyl)ethane-1,2-diamine.[1][2][3]
Part 4: Visualization of Pathways
Caption: Comparison of Reductive Amination (Top) and Nucleophilic Substitution (Bottom) pathways.
Part 5: Characterization & Data Analysis
The following data validates the identity of the synthesized compound.
Spectroscopic Profile (Representative)
| Technique | Parameter | Characteristic Signal / Value | Interpretation |
| Doublet (3H, J=6.6 Hz) | Methyl group of phenylethyl moiety ( | ||
| Multiplet (4H) | Ethylene backbone (-CH | ||
| Quartet (1H, J=6.6 Hz) | Benzylic methine proton (Ph-CH ).[3] | ||
| Multiplet (5H) | Aromatic protons (Phenyl ring).[3] | ||
| Signal | Methyl carbon.[3] | ||
| Two signals | Ethylene backbone carbons.[1][2][3] | ||
| Signal | Benzylic methine carbon.[2][3] | ||
| Four signals | Aromatic carbons (ipso, ortho, meta, para).[1] | ||
| Mass Spec | ESI-MS ( | 165.1 [M+H] | Consistent with Molecular Weight of 164.[3]25. |
| IR | 3300-3400 (br) | N-H stretching (Primary and Secondary amines).[3] |
Physical Properties
-
Boiling Point: Not standardly reported at atm pressure; typically 110–115°C at 0.5 mmHg (estimated based on analogues).[3]
-
Chirality: Racemic (if Method A used) or Optically Active (if Method B used).[3][5]
-
Solubility: Soluble in MeOH, EtOH, DCM, CHCl
; slightly soluble in water (pH dependent).[3]
Part 6: Troubleshooting & Optimization (Expertise)
-
Problem: Low Yield in Reductive Amination.
-
Problem: Bis-alkylation (Formation of Ph-CH(Me)-NH-CH
CH -NH-CH(Me)-Ph). -
Problem: Product Purity.
-
Root Cause:[1][3][6] Difficulty separating the diamine from high-boiling byproducts.[1][2][3]
-
Fix: Convert the product to its dihydrochloride salt by adding HCl in ether.[2][3] The salt precipitates as a solid, which can be recrystallized (e.g., from ethanol) for high purity, then neutralized back to the free base.[3]
-
Part 7: Safety & Handling
-
Corrosivity: As a diamine, this compound is corrosive to skin and eyes.[1][2][3] Wear chemical-resistant gloves and goggles.[1][2][3]
-
Volatility: While high-boiling, amine vapors are irritating.[1][2][3] Handle in a well-ventilated fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent reaction with atmospheric CO
(carbamate formation).[3]
References
-
PubChem . N'-(1-phenylethyl)ethane-1,2-diamine (Compound). National Library of Medicine.[2][3] [Link][3]
-
Organic Syntheses . Preparation of alpha-Phenylethylamine (General Reductive Amination Techniques). Org. Synth. 1943, 23,[1] 68. [Link]
Sources
- 1. 1,2-Ethanediamine, N,N'-bis(phenylmethyl)- [webbook.nist.gov]
- 2. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N'-(1-phenylethyl)ethane-1,2-diamine | C10H16N2 | CID 224582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(1-phenylethyl)ethane-1,2-diamine 95% | CAS: 99516-99-1 | AChemBlock [achemblock.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
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